![molecular formula C29H29N3O5S B2692120 Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 443332-86-3](/img/structure/B2692120.png)
Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate is a complex organic compound . It has a molecular formula of C29H29N3O5S .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large number of atoms and functional groups. It includes an indole ring, a sulfanylacetyl group, and a methoxybenzoyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 531.623 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Anti-HIV Activity
Indole derivatives have been investigated as anti-HIV agents. For example:
- Indolyl and oxochromenyl xanthenone derivatives were studied for their molecular docking as anti-HIV-1 compounds .
Antitubercular Activity
Indole derivatives have shown promise against tuberculosis (TB). For instance:
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound affects multiple pathways
Result of Action
The broad range of biological activities associated with indole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S/c1-3-37-29(35)20-12-14-21(15-13-20)31-27(33)19-38-26-18-32(24-10-6-4-8-22(24)26)17-16-30-28(34)23-9-5-7-11-25(23)36-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNNEBHXGDVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.